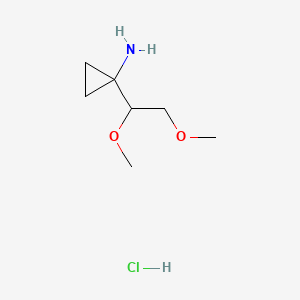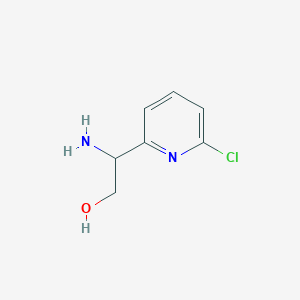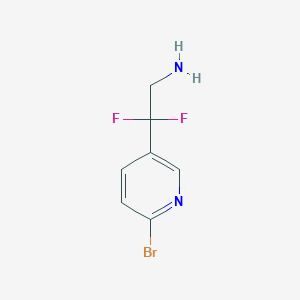
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid is a chemical compound that features a tetrahydrothiophene ring with a sulfone group and a butanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid typically involves the introduction of the sulfone group into the tetrahydrothiophene ring followed by the attachment of the butanoic acid side chain. Specific synthetic routes and reaction conditions can vary, but common methods include:
Oxidation of Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and alkylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, potentially modifying the sulfone group or other parts of the molecule.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Investigated for its effects on biological systems, including its potential as a modulator of specific biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the context of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an activator or inhibitor of certain enzymes or receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16O4S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-6(2)8(9(10)11)7-3-4-14(12,13)5-7/h6-8H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
XAYHBFIUUGHRNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1CCS(=O)(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)







![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)




